molecular formula C19H22N2O3S B4057379 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide

Cat. No. B4057379
M. Wt: 358.5 g/mol
InChI Key: IZMRPESFSPUSFJ-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide is 358.13511374 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Neuroprotective Effects

A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their anticonvulsant and neuroprotective effect. Among these, a compound with a similar structure demonstrated significant anticonvulsant activity along with a promising neuroprotective effect, indicating its potential as a lead in searching for safer and more effective anticonvulsants with neuroprotective effects (M. Hassan, S. Khan, M. Amir, 2012).

Photodynamic Therapy for Cancer Treatment

Research into new zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base has shown these compounds to have significant potential for photodynamic therapy applications in cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable as Type II photosensitizers (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in a 1 M HCl solution, showcasing high efficiency and stability. These inhibitors are notable for their ability to adsorb onto surfaces through both physical and chemical means, indicating their utility in corrosion protection (Zhiyong Hu, Yanbin Meng, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).

Endothelin Antagonism

Investigation into biphenylsulfonamide derivatives as endothelin-A (ETA) selective antagonists revealed that certain modifications, including a hydrophobic group and an amino group, improved ETA binding affinity and functional activity. This research provides insights into the development of new therapeutic agents targeting endothelin-mediated diseases (N. Murugesan et al., 1998).

Anti-inflammatory Activity

A study on N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives revealed their potential as anti-inflammatory agents. This research suggests that modifications to the benzothiazole and oxazole scaffolds can yield compounds with significant anti-inflammatory activity, offering new avenues for therapeutic development (S. Tariq, Payal Kamboj, O. Alam, M. Amir, 2018).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-19(2)11-14-17(15(22)12-19)25-18(20-14)21-16(23)9-6-10-24-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMRPESFSPUSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCCOC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide
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N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide
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N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide
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N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide
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N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide
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N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.